molecular formula C15H19N3O4 B1671737 Imazamox CAS No. 114311-32-9

Imazamox

Cat. No.: B1671737
CAS No.: 114311-32-9
M. Wt: 305.33 g/mol
InChI Key: NUPJIGQFXCQJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imazamox is a post-emergence herbicide belonging to the imidazolinone group. It is widely used to control a variety of broadleaf and grass weeds in crops such as soybeans, sunflowers, and legumes. The compound works by inhibiting the enzyme acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids in plants .

Mechanism of Action

Target of Action

Imazamox is a member of the imidazolinone family, a series of Group 2 actives that inhibit the enzyme ALS (acetolactate synthase) . ALS is an enzyme necessary for plant growth . It plays a crucial role in the synthesis of three branched-chain amino acids - valine, leucine, and isoleucine .

Mode of Action

This compound is absorbed by both roots and foliage of plants . It moves to the growing points within the plant to block ALS production . This action prevents the protein synthesis and cell division necessary for plant growth . Essentially, it starves the weeds to death .

Biochemical Pathways

This compound inhibits the biosynthesis of aromatic and branched-chain amino acids . By blocking the ALS enzyme, it disrupts the production of valine, leucine, and isoleucine . These amino acids are essential for protein synthesis, DNA synthesis, and cell division and growth . The disruption of these processes leads to the death of the plant .

Pharmacokinetics

It is known that this compound is a systemic herbicide, meaning it moves throughout the plant tissue .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of protein synthesis and cell division, leading to the death of the plant . It also causes an imbalance in the phytohormone and phenolic levels, increased levels of unfolded or misfolded proteins, and selective reduction of the GST, SA, and JA levels in plants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, adequate soil moisture before and after spraying is key for the herbicide to move up into the root zone of problem weeds . .

Biochemical Analysis

Biochemical Properties

. This enzyme is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting this enzyme, Imazamox disrupts the production of these amino acids, leading to the death of the target weeds. Additionally, this compound interacts with various antioxidant enzymes, including superoxide dismutase, catalase, and glutathione S-transferase . These interactions result in oxidative stress and an imbalance in phytohormone levels, such as indole-3-acetic acid, jasmonic acid, and salicylic acid .

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, it influences cell function by disrupting the biosynthesis of branched-chain amino acids, leading to impaired protein synthesis and growth inhibition . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces the overexpression of heat shock proteins, such as HSP26, HSP60, and HSP70, in response to oxidative stress . These proteins play a crucial role in protecting cells from damage caused by the herbicide.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetohydroxyacid synthase, thereby inhibiting its activity . This inhibition prevents the enzyme from catalyzing the first step in the biosynthesis of branched-chain amino acids. Additionally, this compound induces changes in gene expression, leading to the upregulation of stress-related proteins and enzymes . These molecular interactions contribute to the herbicidal activity of this compound and its effectiveness in controlling weeds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce physiological and genetic changes in both imidazolinone-sensitive and resistant sunflower hybrids . Over time, the accumulation of this compound in plant tissues leads to an imbalance in phytohormone and phenolic levels, increased levels of unfolded or misfolded proteins, and selective reduction of antioxidant enzyme levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, this compound is rapidly absorbed, with approximately 75% of the administered dose being absorbed orally . The major route of excretion is through urine, with most of the elimination occurring within the first 24 hours after dosing . High doses of this compound can lead to toxic or adverse effects, including oxidative stress and disruption of metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with acetohydroxyacid synthase . This interaction disrupts the biosynthesis of branched-chain amino acids, leading to an accumulation of intermediate metabolites. Additionally, this compound affects the levels of various phytohormones and phenolic compounds, such as coumaric acid, caffeic acid, and ferulic acid . These changes in metabolite levels contribute to the herbicidal activity of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The accumulation of this compound in specific tissues, such as leaf tissues, leads to localized effects on cellular function and metabolism . The distribution of this compound within plant tissues is influenced by factors such as concentration, exposure time, and the presence of resistant or sensitive plant varieties .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the chloroplasts, where it inhibits acetohydroxyacid synthase . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The accumulation of this compound in chloroplasts leads to the disruption of amino acid biosynthesis and subsequent herbicidal effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Imazamox is synthesized through a multi-step process that involves the reaction of specific starting materials under controlled conditions. The synthesis typically begins with the preparation of a key intermediate, which is then subjected to various chemical reactions, including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures in place to ensure the consistency and safety of the herbicide. The final product is formulated into various commercial preparations for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Imazamox undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the chemical reactions of this compound include various degradation products and modified derivatives. These products are often analyzed using advanced techniques such as liquid chromatography and mass spectrometry to understand their structure and properties .

Scientific Research Applications

Imazamox has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Imazamox is often compared with other imidazolinone herbicides, such as imazethapyr and imazapyr. While all these compounds share a similar mode of action, this compound is unique in its specific activity spectrum and environmental profile. It is known for its high efficacy at low application rates and its relatively low toxicity to non-target organisms .

List of Similar Compounds

  • Imazethapyr
  • Imazapyr
  • Imazaquin
  • Imazapic

Properties

IUPAC Name

5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPJIGQFXCQJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034664
Record name Imazamox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white odorless solid; [HSDB]
Record name Imazamox
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5607
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 4,160 ppm (mg/L) at 20 °C /deionized water/, In water, 116 (pH 5), >626 (pH 7), >628 (pH 9) (all in g/l, 25 °C), In water, 4,113 (ppm) mg/L at 20 °C /deionized water/, Hexane 0.0006; methanol 6.68; acetonitrile 1.85; toluene 0.21; acetone 2.93; dichloromethane 14.3; ethyl acetate 1.02 (all g/100 mL)
Record name Imazamox
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.39 g/mL
Record name Imazamox
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

Vapor pressure: <1.3X10-2 mPa at 25 °C (9.75X10-11 mm Hg)
Record name Imazamox
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Off-white powdered solid

CAS No.

114311-32-9
Record name Imazamox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114311-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imazamox [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114311329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imazamox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Imazamox
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG6793ON5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Imazamox
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

166.0 to 166.7 °C
Record name Imazamox
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imazamox
Reactant of Route 2
Imazamox
Reactant of Route 3
Imazamox
Reactant of Route 4
Imazamox
Reactant of Route 5
Imazamox
Reactant of Route 6
Imazamox
Customer
Q & A

Q1: What is the primary mechanism of action for imazamox?

A1: this compound is a potent herbicide that acts by inhibiting acetolactate synthase (ALS) [, , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants [].

Q2: How does this compound binding to ALS affect plants?

A2: By inhibiting ALS, this compound disrupts BCAA biosynthesis [, ]. Since BCAAs are essential for protein synthesis and plant growth, this disruption leads to the cessation of growth and eventual death of susceptible plants [, , , ].

Q3: Are there differences in ALS sensitivity to this compound among plant species?

A3: Yes, different plant species, and even cultivars within a species, can exhibit varying levels of sensitivity to this compound due to differences in ALS enzyme structure [, , , ]. For example, dry bean demonstrates more rapid this compound metabolism compared to red lentil, contributing to its higher tolerance [].

Q4: How does temperature influence the efficacy of this compound?

A4: Low temperatures can significantly impact this compound efficacy. Studies show that cooler conditions can reduce this compound absorption and translocation within the plant, while simultaneously slowing down its metabolism. This allows some plants, such as cereal rye, to recover from what would normally be a lethal dose [].

Q5: What is the role of adjuvants in this compound applications?

A5: Adjuvants play a crucial role in enhancing this compound efficacy. For instance, using methylated seed oil as an adjuvant with this compound resulted in increased control of common ragweed, common lambsquarters, and velvetleaf compared to using a nonionic surfactant alone [].

Q6: Are there specific adjuvants that can negatively impact this compound efficacy?

A6: Yes, certain adjuvants can have antagonistic effects. For example, increasing the concentration of liquid ammonium phosphate in this compound solutions reduced its effectiveness in controlling feral rye [].

Q7: What are the implications of fertilizer type on this compound efficacy?

A7: The type of fertilizer used can influence this compound activity. Field studies showed that specific liquid ammonium phosphate sources negatively interacted with this compound, potentially due to the fertilizer source itself or contaminants present [].

Q8: How does this compound behave in different soil types?

A8: this compound exhibits different persistence levels depending on soil characteristics. In loamier soils, this compound tends to break down faster due to typically higher microbial activity. Conversely, in clay-rich soils, its persistence increases []. Notably, low soil pH can reduce this compound sorption, increasing its bioavailability and potential for carryover to subsequent crops [].

Q9: Can tillage practices mitigate the risk of this compound carryover?

A9: Contrary to expectations, tillage practices, including moldboard plowing and chisel plowing, did not significantly reduce this compound persistence compared to no-till systems. Surprisingly, no-till plots exhibited the lowest injury to the following crop, yellow mustard [].

Q10: Can this compound be used to control parasitic plants?

A12: Yes, this compound has demonstrated effectiveness in controlling certain parasitic plants, such as small broomrape (Orobanche minor) in red clover [, ]. Foliar application proved to be the most efficient method of application for parasite control [].

Q11: How does the timing of this compound application impact its efficacy on small broomrape?

A14: The timing of this compound application is crucial for optimal small broomrape control in red clover. Research using growing degree days (GDD) as a predictor identified 1,000 GDD as the most effective timing for this compound application, leading to the greatest reduction in small broomrape biomass [].

Q12: What are the implications of prolonged or repeated this compound use?

A15: Continuous use of this compound, similar to other herbicides, can lead to the development of resistant weed populations [, ]. This emphasizes the need for integrated weed management strategies that incorporate diverse control methods to prevent or delay resistance evolution [, ].

Q13: Have cases of this compound-resistant weeds been reported?

A16: Yes, cases of this compound-resistant weeds have been documented. Notably, this compound-resistant shattercane populations have been identified in Kansas, exhibiting a 3.5- to 5.3-fold resistance compared to susceptible populations [].

Q14: What are the mechanisms behind this compound resistance in weeds?

A17: Research has identified two primary mechanisms of this compound resistance: target-site and non-target-site resistance. Target-site resistance involves mutations in the ALS gene, reducing this compound binding affinity [, ]. Non-target-site resistance involves enhanced this compound metabolism, often attributed to cytochrome P450 enzymes [].

Q15: Are there alternative herbicides effective against this compound-resistant weeds?

A19: Yes, studies have identified alternative herbicides effective in controlling this compound-resistant weeds. For instance, nicosulfuron, quizalofop, clethodim, glyphosate, and glufosinate demonstrated excellent control of this compound-resistant shattercane [].

Q16: How do different this compound-resistant wheat cultivars respond to this compound application?

A20: this compound-resistant wheat cultivars exhibit varying levels of tolerance to this compound depending on their genetic background [, ]. Some cultivars show minimal injury even at higher this compound rates, while others display moderate injury, impacting yield parameters [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.